TPh A

概要

作用機序

トリフェニルホスフィン Aの作用機序は、核タンパク質ピリンへの結合に関与しています。ピリンに結合することにより、トリフェニルホスフィン Aはbcl3-ピリン複合体の形成を阻害し、それによって細胞内のピリンの機能を調節します。 この相互作用は、細胞プロセスに関わるさまざまな分子標的および経路に影響を与えます .

生化学分析

Biochemical Properties

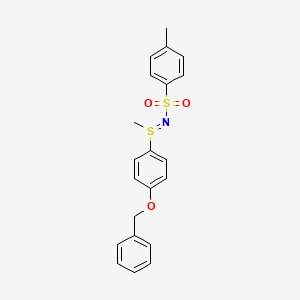

N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the nuclear protein pirin. This interaction suggests that the compound may influence transcriptional regulation and cellular stress responses. Additionally, the compound’s structure allows it to participate in nucleophilic substitution and oxidation reactions .

Cellular Effects

N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide exhibits notable effects on various cell types and cellular processes. It has been shown to inhibit the migration of melanoma cells by targeting the nuclear protein pirin . This inhibition can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function highlights its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the nuclear protein pirin, inhibiting its function and subsequently affecting the transcriptional regulation of genes involved in cell migration and stress responses . This inhibition can lead to decreased cell motility and altered cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells

Dosage Effects in Animal Models

The effects of N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target proteins such as pirin . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.

Metabolic Pathways

N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may influence metabolic flux and metabolite levels, affecting overall cellular function . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and side effects.

Subcellular Localization

N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

準備方法

トリフェニルホスフィン Aの調製には、いくつかの合成経路と反応条件が関与します。一般的な方法の1つには、制御された条件下でトリフェニルホスフィンと適切なハロゲン化物の反応が含まれます。 工業的な製造方法は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を含みます .

化学反応の分析

トリフェニルホスフィン Aは、以下を含むさまざまな種類の化学反応を起こします。

酸化: トリフェニルホスフィン Aは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 水素化リチウムアルミニウムなどの一般的な還元剤を用いて還元することができます。

置換: トリフェニルホスフィン Aは、適切な条件下でさまざまな求核剤と置換反応を起こすことができます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびメトキシドナトリウムなどの求核剤が含まれます。 これらの反応によって形成される主要な生成物は、使用される特定の試薬および条件に依存します .

科学研究アプリケーション

トリフェニルホスフィン Aは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: さまざまな有機合成反応における試薬として使用されます。

生物学: 核タンパク質の調節に関わる研究で使用されます。

医学: ピリンに関わる疾患における潜在的な治療用途について調査されています。

科学的研究の応用

TPh A has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving the regulation of nuclear proteins.

Medicine: Investigated for its potential therapeutic applications in diseases involving pirin.

Industry: Utilized in the production of various chemical products and intermediates.

特性

IUPAC Name |

(NE)-4-methyl-N-[methyl-(4-phenylmethoxyphenyl)-λ4-sulfanylidene]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S2/c1-17-8-14-21(15-9-17)27(23,24)22-26(2)20-12-10-19(11-13-20)25-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUPOWQOXOCVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=S(\C)/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430555 | |

| Record name | CHEMBL1230119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21306-65-0 | |

| Record name | CHEMBL1230119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

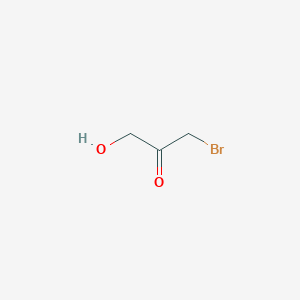

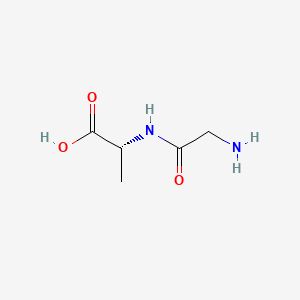

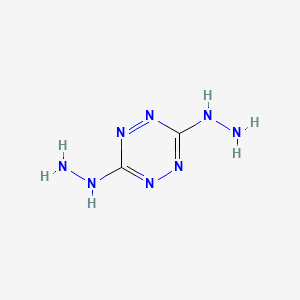

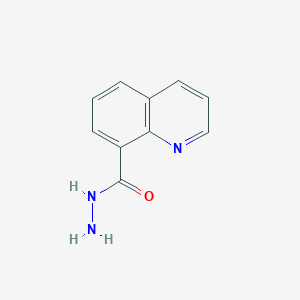

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise binding site and mechanism of action remain to be fully elucidated, crystallographic studies have revealed that TPh A binds to pirin. [] Further research is necessary to determine the specific amino acid residues involved in the interaction and the subsequent effects on pirin's function.

A: this compound (N-{-λ4-sulfanylidene}-4-methylbenzenesulfonamide) is a triphenyl compound with the molecular formula C21H19NO3S2. [] Detailed spectroscopic data, including NMR and mass spectrometry, have not yet been reported in the scientific literature.

A: Current research primarily focuses on this compound's binding affinity to pirin. [] Studies on its material compatibility, stability under various conditions (temperature, pH, light), and potential applications in different material settings have not been conducted yet.

A: Existing research on this compound does not indicate any catalytic properties. [] Its primary role, as identified so far, is as a binding molecule for the human protein pirin. Further investigations are needed to explore any potential catalytic activities.

A: To date, there have been no published reports on computational studies, such as molecular docking simulations, quantum chemical calculations, or quantitative structure-activity relationship (QSAR) models, involving this compound. [] Such studies could provide valuable insights into its binding mode, interaction energies, and potential for structural optimization.

A: Limited information is available on the SAR of this compound. Initial screening identified a structurally related compound, TPh B, that did not exhibit significant binding to pirin. [] This suggests that specific structural features of this compound are crucial for its interaction with pirin. Systematic modifications and evaluation of analogs are necessary to establish a comprehensive SAR profile.

A: Currently, research primarily focuses on this compound's binding to pirin. [] Information about its stability under various storage conditions, formulation strategies for enhanced solubility or bioavailability, and potential for in vivo applications remains to be explored.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)

![9H-fluoren-9-ylmethyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1599695.png)

![2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1599700.png)